(3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE
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Overview
Description
(3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE is a complex organic compound that features a pyrazole ring substituted with an iodine atom and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction forms pyrazole intermediates, which are then further functionalized . The iodine atom is introduced through electrophilic substitution reactions, often using iodine or iodine-containing reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and green chemistry principles, can be applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include pyrazolone derivatives, alcohol derivatives, and various substituted pyrazoles .
Scientific Research Applications
(3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The iodine atom may enhance the compound’s binding affinity to certain targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: A similar compound used in various organic synthesis reactions.
4,5-Dihydro-1H-pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity.
Uniqueness
(3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE is unique due to the presence of the iodine atom, which can significantly influence its chemical and biological properties. This substitution can enhance the compound’s reactivity and binding affinity, making it a valuable molecule in various research applications .
Properties
Molecular Formula |
C12H18IN3O |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(4-iodo-1-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C12H18IN3O/c1-8-4-9(2)6-16(5-8)12(17)11-10(13)7-15(3)14-11/h7-9H,4-6H2,1-3H3 |
InChI Key |
LIMXQSWLASCBBP-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C(=O)C2=NN(C=C2I)C)C |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=NN(C=C2I)C)C |
Origin of Product |
United States |
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